Setastine Hydrochloride (N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride) [], also known by its chemical name, 1-(4-chlorobenzhydryloxy)-ethyl-perhydroazepine hydrochloride [], is a potent histamine H1-receptor antagonist []. Classified as a second-generation antihistamine [], it is primarily utilized in scientific research to investigate histamine-mediated responses and explore its potential in various applications.
Setastine hydrochloride is a potent antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. The compound is classified as a selective antagonist of the histamine H1 receptor, which plays a crucial role in mediating allergic responses. Setastine hydrochloride is known for its long-lasting effects, providing relief from allergy symptoms for up to 16 hours without significant sedation, making it a preferred choice among non-sedating antihistamines.
Setastine hydrochloride is synthesized through various chemical processes, with its structure characterized by the presence of a phenyl group and an azepane ring. It is commercially available from multiple suppliers, including BioCat GmbH and BenchChem, which provide the compound for research and pharmaceutical applications.
The synthesis of setastine hydrochloride involves several key steps:
The industrial production methods have been optimized to enhance yield and efficiency while minimizing solvent toxicity. Typical yields range from 50% to 60%, indicating a relatively efficient synthesis process.
Setastine hydrochloride features a complex molecular structure characterized by:
The compound's structure includes:
Setastine hydrochloride primarily undergoes substitution reactions due to its reactive functional groups. It does not participate in significant oxidation or reduction reactions under standard conditions.
The primary product of these reactions is setastine hydrochloride itself, with minimal by-products due to the high selectivity of the reaction conditions.
Setastine hydrochloride acts as a selective antagonist of the histamine H1 receptor. By binding to this receptor, it inhibits the physiological effects of histamine, which include:
Setastine's pharmacokinetics indicate that it penetrates the blood-brain barrier poorly, resulting in minimal sedation compared to other antihistamines like diphenhydramine. Its long-lasting effects make it effective in reducing symptoms such as sneezing, itching, and runny nose associated with allergic reactions.
Setastine hydrochloride has several scientific applications:
Setastine hydrochloride is systematically identified as 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]hexahydro-1H-azepine hydrochloride (Chemical formula: C22H29Cl2NO). It is marketed under several trade names, most notably Loderix and Setastine. The compound is identified by significant identifiers across chemical and pharmaceutical databases:
The compound emerged from focused research primarily conducted in Europe and Asia during the 1980s, driven by the need for antihistamines with reduced sedative properties. Key developers included EGIS Pharmaceuticals (using the internal code EGIS-2062 or EGYT-2062). Its initial regulatory approval occurred in Hungary in 1987, marking its entry into clinical practice for allergic conditions [1] [6] [8]. A significant advancement in its development was the recognition of stereochemical influence on its pharmacology. Research demonstrated that the L-enantiomer ((R)-(-)-1-[2-[1-(4-chlorophenyl)-1-ethoxyphenyl]hexahydro-1H-azepine hydrochloride) possessed substantially greater H1-receptor antagonism compared to the racemic mixture or the D-enantiomer. Crucially, the D-enantiomer contributed minimally to antihistaminic effects but was implicated in sedative side effects observed with the racemate. This discovery led to patented synthesis methods specifically targeting the therapeutically superior L-enantiomer [8].
Table 1: Chemical Identifiers and Properties of Setastine Hydrochloride
Property | Value |
---|---|
Systematic Name | 1-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]hexahydro-1H-azepine hydrochloride |
Molecular Formula | C22H29Cl2NO |
Molecular Weight | 394.378 g/mol |
CAS Number | 59767-13-4 |
Trade Names | Loderix®, Setastine® |
Development Codes | EGIS-2062, EGYT-2062 |
Chiral Active Form | (R)-(-)-Enantiomer (L-Setastine HCl) |
Setastine hydrochloride occupies a critical position in the transition from first-generation to second-generation antihistamines. This evolution was fundamentally characterized by a strategic shift towards peripherally selective H1-receptor antagonism, aiming to preserve efficacy while mitigating the CNS side effects (notably sedation) inherent in earlier compounds like diphenhydramine or clemastine fumarate. Its mechanism hinges on highly selective blockade of histamine H1 receptors without significant affinity for cholinergic, adrenergic, or serotonergic receptors. This specificity translates into a targeted therapeutic effect against histamine-mediated allergic symptoms without the anticholinergic burdens (e.g., dry mouth, urinary retention) common to older drugs [3] [5] [6].
A defining pharmacological characteristic underpinning its second-generation status is its limited blood-brain barrier (BBB) penetration. Comparative displacement studies using 3H-mepyramine demonstrated setastine's significantly weaker affinity for central H1-receptors than the first-generation agent clemastine fumarate. This reduced central occupancy directly correlates with its markedly lower CNS depressant activity, evidenced by preclinical models showing minimal impairment of amphetamine-induced hypermotility, rotarod performance, ethanol-narcosis potentiation, or hexobarbital sleeping time prolongation. Importantly, setastine also exhibited no observable cardiovascular effects in feline models, differentiating it from some contemporaneous non-sedating antihistamines associated with cardiotoxicity (e.g., terfenadine, astemizole) [1] [5] [6].
Beyond receptor blockade, research suggested setastine possesses anti-inflammatory properties, potentially contributing to its efficacy in allergic conditions. Furthermore, it demonstrated a favorable pharmacokinetic profile characterized by rapid onset (within 30-60 minutes) and prolonged duration of action (up to 16-24 hours), enabling convenient once or twice-daily dosing. Its structural optimization yielded a low effective dose (1-4 mg daily), significantly lower than many predecessors, enhancing its therapeutic index. This combination of peripheral selectivity, receptor specificity, long duration, and absence of cardiovascular liabilities cemented setastine hydrochloride's role as an archetypal second-generation antihistamine [1] [3] [6].
Table 2: Key Pharmacological Differentiators: Setastine Hydrochloride vs. Representative Antihistamines
Property | Setastine HCl | Clemastine Fumarate (1st Gen) | Terfenadine (Withdrawn 2nd Gen) |
---|---|---|---|
Primary Receptor Target | Peripheral H1 | Central & Peripheral H1 | Peripheral H1 |
Blood-Brain Barrier Penetration | Poor | High | Poor |
Sedative Potential | Minimal | High | Minimal |
Cardiovascular Effects | None observed | Low risk | QTc prolongation (High risk) |
Anticholinergic Effects | None detected | Significant | Low |
Typical Daily Dose | 1-4 mg | 1-2 mg (divided) | 60-120 mg |
Duration of Action | 16-24 hours | 8-12 hours | 12-24 hours |
The research trajectory of setastine hydrochloride spans foundational pharmacology, clinical validation, and ongoing refinements:
Preclinical Validation (Late 1980s - Early 1990s): Seminal studies established its core antihistaminic profile. Porszász et al. (1990) systematically demonstrated potent H1-blockade in guinea pig models, effectively antagonizing histamine-induced lethality, bronchospasm, and plasma extravasation in rats. Crucially, it inhibited anaphylactic shock in guinea pigs sensitized by horse serum. Its peripheral selectivity and lack of anticholinergic/antiadrenergic effects were definitively confirmed. These studies established an oral ED50 significantly lower than many contemporaries and highlighted its 16-hour duration of action. Importantly, receptor binding studies confirmed its weak affinity for central H1 receptors compared to clemastine, providing the mechanistic basis for its non-sedating claim [6].
Initial Clinical Introduction and Studies (Late 1980s - 1990s): Following its 1987 Hungarian approval, early clinical studies focused on allergic rhinoconjunctivitis and chronic urticaria. Lantos et al. (1991) demonstrated the efficacy of setastine (Loderix tablets) in alleviating symptoms of allergic rhinoconjunctivitis. Hirschberg et al. (1989) reported positive results in chronic rhinitis patients. These trials confirmed its clinical utility in managing common IgE-mediated allergic conditions and established its tolerability profile in humans. Research also explored its potential in treatment-resistant pruritus [2] [8].
Enantiomer Development and Optimization (21st Century): A major advancement was the recognition of differential activity between setastine enantiomers. Preclinical investigations revealed the L-enantiomer possessed significantly stronger histamine H1 receptor antagonism compared to the D-enantiomer. In guinea pig histamine challenge models, the L-enantiomer (high dose) achieved 0% mortality versus 16% for the racemate and 100% for the D-enantiomer (matching the control group). This enantiomeric superiority translated to enhanced efficacy and potentially reduced side effects (particularly sedation linked to the D-enantiomer). Patented synthesis methods for the pure L-enantiomer were developed, yielding high purity (ee >99%) and representing a significant refinement over the original racemic drug [8].
Contemporary Research and Potential Expansion (2020s - Present): While primarily established for allergic rhinitis and urticaria, contemporary research explores broader applications. Its anti-inflammatory properties suggest potential utility in other allergic and inflammatory dermatological or respiratory conditions. Furthermore, setastine hydrochloride's role continues indirectly through ongoing research into advanced antihistamines and related immunomodulators. Notably, the compound class remains relevant in studies exploring next-generation allergy treatments, including biologics targeting IgE (e.g., Intellia Therapeutics' NTLA-2002 for Hereditary Angioedema, currently in Phase 3 trials as of 2025) [9]. Current efforts also focus on optimizing formulations and delivery systems to enhance patient compliance and therapeutic outcomes.
Table 3: Chronological Overview of Key Setastine Hydrochloride Research Milestones
Time Period | Milestone Category | Key Achievement |
---|---|---|
Early-Mid 1980s | Discovery & Preclinical | Identification and synthesis by EGIS Pharmaceuticals (EGIS-2062). |
1987 | Regulatory & Clinical | Initial market approval in Hungary (Loderix®). |
1989-1991 | Clinical Validation | Published studies demonstrating efficacy in allergic rhinoconjunctivitis (Lantos et al., 1991) and chronic rhinitis/urticaria (Hirschberg et al., 1989). |
1990 | Mechanistic Pharmacology | Comprehensive preclinical profiling confirming H1 selectivity, peripheral action, lack of sedation/cardiotoxicity (Porszász et al.). |
2000s-2010s | Pharmaceutical Optimization | Development and patenting of efficient synthesis for the therapeutically superior L-enantiomer (Patent: US9434705). |
2020s-Present (2025) | Contextual Research | Ongoing Phase 3 trials for next-generation allergy biologics (e.g., NTLA-2002) building upon the mechanistic understanding refined through antihistamines like setastine. |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7